molecular formula C10H7ClN2O2 B1632245 1-Chloro-6-methyl-5-nitroisoquinoline CAS No. 943606-84-6

1-Chloro-6-methyl-5-nitroisoquinoline

Cat. No. B1632245
M. Wt: 222.63 g/mol
InChI Key: IWLPTUUERGDBAR-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

6-Methyl-5-nitroisoquinolin-1(2H)-one-N-oxide (3.1 g, 15.2 mmol) was taken up in chloroform (100 mL) and phosphorus oxychloride (7 mL, 80 mmol) was added dropwise to the reaction. The mixture was then heated to 70° C. After 3 h, the reaction was cooled and the volatiles removed in vacuo. Residual phosphorus oxychloride was azeotroped with toluene. The residue was then dissolved in chloroform and washed with cold water, saturated NaHCO3 and brine. The organic layer was then dried with sodium sulfate and purified by column chromatography using 10 to 40% ethyl acetate in hexanes as an eluent. The title compound was obtained an off-white solid (3.4 g, 96%). MS (M+H)+ 223.
Name
6-Methyl-5-nitroisoquinolin-1(2H)-one-N-oxide
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[NH+:7]([O-])[CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:19])=O>C(Cl)(Cl)Cl>[Cl:19][C:8]1[C:9]2[C:4](=[C:3]([N+:14]([O-:16])=[O:15])[C:2]([CH3:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
6-Methyl-5-nitroisoquinolin-1(2H)-one-N-oxide
Quantity
3.1 g
Type
reactant
Smiles
CC=1C(=C2C=C[NH+](C(C2=CC1)=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
Residual phosphorus oxychloride was azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in chloroform
WASH
Type
WASH
Details
washed with cold water, saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=CC2=C(C(=CC=C12)C)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.